ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate
Description
Ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate is a heterocyclic compound featuring a pyrimido-benzothiazine core fused with a benzoate ester moiety. The molecule contains a sulfur-linked acetyl group (thioacetyl) bridging the pyrimido-benzothiazine and ethyl benzoate components. The ethyl substituent at position 6 of the pyrimido-benzothiazine ring and the 5,5-dioxido group contribute to its electronic and steric profile, which may influence solubility and receptor binding .
Properties
IUPAC Name |
ethyl 2-[[2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2/c1-3-27-18-12-8-6-10-16(18)21-19(34(27,30)31)13-24-23(26-21)33-14-20(28)25-17-11-7-5-9-15(17)22(29)32-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDUKMBDNYPKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Structural Characteristics
The compound features a unique structural framework that includes:
- Thiazine Core : A key element contributing to its biological activity.
- Thioether Group : Enhances reactivity and interaction with biological targets.
- Acetamide Moiety : Potentially involved in various biological mechanisms.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₅S₂ |
| Molecular Weight | 398.48 g/mol |
| CAS Number | 950470-84-5 |
| Core Structure | Benzothiazine derivative with thiazine and pyrimidine components |
1. Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit notable antimicrobial properties. This compound has shown efficacy against various bacterial strains.
Case Study : A study on thiazine derivatives demonstrated that certain analogs exhibited minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
2. Anticancer Activity
The compound's structural complexity suggests potential in targeting cancer cells. Preliminary studies have indicated that similar benzothiazine derivatives can inhibit cancer cell proliferation.
Research Findings : A related compound was found to induce apoptosis in cancer cell lines with an IC50 value of 25 μM. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
3. Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, and compounds targeting inflammatory pathways are of great interest.
Mechanism of Action : this compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha based on its structural similarities to known anti-inflammatory agents .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimido-benzothiazine derivatives, many of which share the fused heterocyclic core but differ in substituents and functional groups. Below is a comparative analysis of structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity: The ethyl benzoate group in the target compound may enhance hydrolytic stability compared to analogs with simpler acetamide termini (e.g., the 3-(methylthio)phenyl variant in ). This ester group could delay metabolic degradation, extending bioavailability .
Physicochemical Properties: The 5,5-dioxido group in all pyrimido-benzothiazine derivatives enhances water solubility compared to non-sulfonated analogs. However, the ethyl benzoate moiety introduces hydrophobicity, balancing solubility and membrane permeability . Compounds with thioether linkages (e.g., thioacetyl or sulfanyl groups) exhibit stronger π-π stacking interactions in crystal structures, as observed in related benzothiazole-pyrimidine hybrids .
Synthetic Pathways :
- The target compound likely follows a multi-step synthesis involving nucleophilic substitution to attach the thioacetyl group, followed by esterification. This mirrors methods used for analogs like APY1-APY14 in benzothiazole-pyrimidine hybrids .
Antimicrobial activity is plausible, as benzothiazole-pyrimidine hybrids demonstrate efficacy against bacterial and fungal strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
